Benzyl2-(furan-2-yl)pyrrolidine-1-carboxylate
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Overview
Description
Benzyl2-(furan-2-yl)pyrrolidine-1-carboxylate is a compound that features a unique combination of a furan ring, a pyrrolidine ring, and a benzyl ester group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the furan ring, known for its reactivity and biological activity, along with the pyrrolidine ring, which is a versatile scaffold in drug discovery, makes this compound a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl2-(furan-2-yl)pyrrolidine-1-carboxylate typically involves the formation of the pyrrolidine ring followed by the introduction of the furan and benzyl ester groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolidine ring. The furan ring can be introduced through a variety of methods, including the use of furan derivatives as starting materials. The benzyl ester group is often introduced via esterification reactions using benzyl alcohol and appropriate carboxylic acid derivatives .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure efficient production. The scalability of these methods is crucial for industrial applications, and continuous flow synthesis techniques may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions: Benzyl2-(furan-2-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.
Major Products:
Oxidation: Furan-2,5-dione derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Benzyl2-(furan-2-yl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Benzyl2-(furan-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The furan ring can participate in various biochemical reactions, while the pyrrolidine ring can interact with enzymes and receptors. The compound’s biological activity is often attributed to its ability to modulate specific pathways, such as inhibiting enzyme activity or binding to receptor sites .
Comparison with Similar Compounds
Pyrrolidine-2,5-dione: Known for its diverse therapeutic activities, including anticonvulsant and anticancer properties.
Furan-2-carboxamide: Exhibits antimicrobial and anti-inflammatory activities.
N-Benzyl-2-pyrrolidone: Used as an antioxidant and enzyme inhibitor .
Uniqueness: Benzyl2-(furan-2-yl)pyrrolidine-1-carboxylate is unique due to its combination of a furan ring and a pyrrolidine ring, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for further research and development .
Biological Activity
Benzyl 2-(furan-2-yl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
Benzyl 2-(furan-2-yl)pyrrolidine-1-carboxylate consists of a pyrrolidine ring attached to a furan moiety and a benzyl group. The presence of these functional groups contributes to its diverse chemical properties and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring enhances binding affinity and selectivity, modulating various biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition: Similar compounds have shown the ability to inhibit enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions like cancer and inflammation .
- Receptor Modulation: The compound may act as a ligand for certain receptors, influencing cellular signaling pathways that regulate growth and apoptosis .
Anticancer Properties
Research has indicated that benzyl 2-(furan-2-yl)pyrrolidine-1-carboxylate exhibits cytotoxic effects against various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Cell Line | IC50 Value (µM) | Reference |
---|---|---|
MCF-7 (Breast Cancer) | 0.65 | |
HeLa (Cervical Cancer) | 2.41 | |
U-937 (Leukemia) | 0.48 |
Anti-inflammatory Effects
Compounds with similar structures have been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response .
Case Studies
- Study on Enzyme Inhibition: A study evaluated the inhibitory capacity of benzyl 2-(furan-2-yl)pyrrolidine-1-carboxylate on insulin-regulated aminopeptidase (IRAP). Results indicated that modifications on the phenyl ring significantly impacted inhibitory potency, highlighting the importance of structural variations in biological activity .
- Cytotoxicity Evaluation: In vitro assays demonstrated that derivatives of this compound exhibited dose-dependent cytotoxicity against MCF-7 and U-937 cell lines. Flow cytometry analysis revealed that these compounds could induce apoptosis via caspase activation .
Pharmacokinetics
The pharmacokinetic profile of benzyl 2-(furan-2-yl)pyrrolidine-1-carboxylate suggests favorable absorption, distribution, metabolism, and excretion (ADME) characteristics due to its structural components. The introduction of heteroatoms like nitrogen in the pyrrolidine ring aids in enhancing solubility and bioavailability, crucial for therapeutic efficacy .
Properties
Molecular Formula |
C16H17NO3 |
---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
benzyl 2-(furan-2-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H17NO3/c18-16(20-12-13-6-2-1-3-7-13)17-10-4-8-14(17)15-9-5-11-19-15/h1-3,5-7,9,11,14H,4,8,10,12H2 |
InChI Key |
ZWJQISNNSNXSBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C3=CC=CO3 |
Origin of Product |
United States |
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